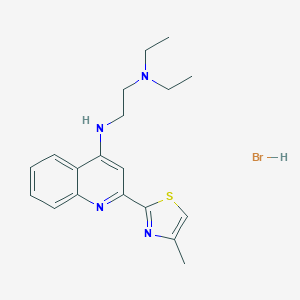![molecular formula C15H18O4S B15075825 8-(Benzenesulfonyl)-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene CAS No. 81841-91-0](/img/structure/B15075825.png)
8-(Benzenesulfonyl)-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Benzenesulfonyl)-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene is a chemical compound characterized by its unique spirocyclic structure. This compound features a benzenesulfonyl group attached to a spiro[4.5]dec-6-ene core, which includes a 1,4-dioxane ring. The presence of the benzenesulfonyl group imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Benzenesulfonyl)-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene typically involves the reaction of benzenesulfonyl chloride with a suitable spirocyclic precursor. One common method includes the use of a base-mediated coupling reaction, where benzenesulfonyl chloride reacts with a spirocyclic alcohol or amine in the presence of a strong base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The reaction is usually carried out in an organic solvent like dichloromethane or 1,2-dichloroethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may include techniques such as recrystallization, distillation, or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
8-(Benzenesulfonyl)-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene undergoes various chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the benzenesulfonyl group, converting it to a sulfinyl or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group, leading to the formation of different sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions include sulfone derivatives, sulfinyl compounds, and various sulfonamide derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
8-(Benzenesulfonyl)-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators, making them valuable in biochemical studies.
Medicine: Some derivatives exhibit antibacterial, antifungal, and antiviral activities, which are being explored for therapeutic applications.
Mechanism of Action
The mechanism of action of 8-(Benzenesulfonyl)-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the spirocyclic structure can enhance the compound’s binding affinity and selectivity for certain targets, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 8-(Benzenesulfonyl)-1,4-dioxaspiro[4.5]dec-7-ene
- 8-(Benzenesulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane
Uniqueness
Compared to similar compounds, 8-(Benzenesulfonyl)-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene stands out due to its specific substitution pattern and the presence of the methyl group, which can influence its reactivity and biological activity.
Properties
CAS No. |
81841-91-0 |
|---|---|
Molecular Formula |
C15H18O4S |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
8-(benzenesulfonyl)-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene |
InChI |
InChI=1S/C15H18O4S/c1-14(20(16,17)13-5-3-2-4-6-13)7-9-15(10-8-14)18-11-12-19-15/h2-7,9H,8,10-12H2,1H3 |
InChI Key |
UOANCOBWKQIHQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(C=C1)OCCO2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


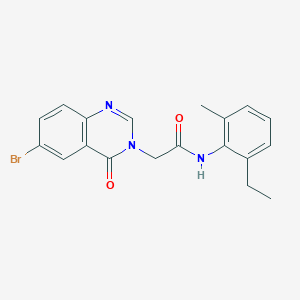
![5-Phenyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B15075749.png)
![N-[2-(methylsulfanyl)phenyl]benzamide](/img/structure/B15075750.png)


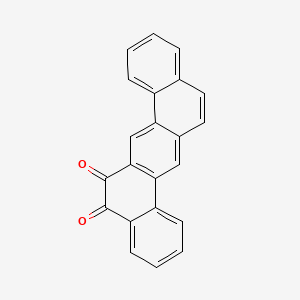
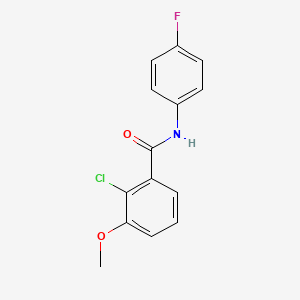
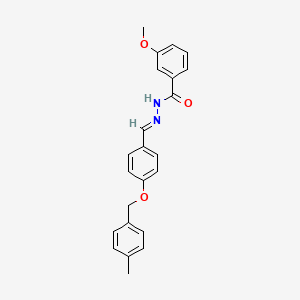
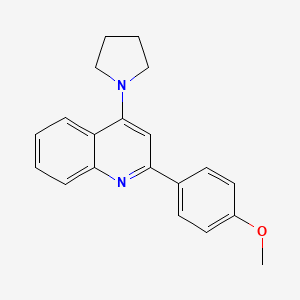
![Silane, trimethyl-7-oxabicyclo[4.1.0]hept-1-yl-](/img/structure/B15075787.png)
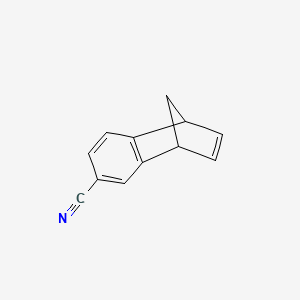
![Ethyl 4-{[(2-fluorophenyl)carbamoyl]amino}benzoate](/img/structure/B15075800.png)
![[1,1'-Biphenyl]-3-yltriphenylsilane](/img/structure/B15075803.png)
